1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC11414632
Molecular Formula: C19H14FN5O
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14FN5O |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) |
| Standard InChI Key | MHNUYOWLKGZQGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(2-Fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring (positions 1, 4, and 5 substituted) with a 2-fluorophenyl group at position 1, a pyrrole ring at position 5, and a carboxamide bridge linking position 4 to a pyridin-2-yl group . The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs .
Key Physicochemical Parameters
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Molecular Formula: C<sub>19</sub>H<sub>14</sub>FN<sub>5</sub>O
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Molecular Weight: 347.3 g/mol
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logP: Estimated ~3.8 (based on analogous pyrazole-carboxamides)
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (pyridine N, pyrrole N, amide O, pyrazole N).
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Polar Surface Area: ~85 Ų, suggesting moderate solubility in polar solvents .
The stereochemistry is achiral due to symmetrical substituents and absence of stereogenic centers.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
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Pyrrole Substitution: Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the pyrrole moiety at position 5.
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Carboxamide Coupling: Reaction of the pyrazole-4-carboxylic acid intermediate with 2-aminopyridine using coupling agents like HATU or EDCI.
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Analytical Validation
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<sup>1</sup>H/<sup>13</sup>C NMR: Key signals include δ 8.3–8.5 ppm (pyridine H), δ 7.1–7.3 ppm (fluorophenyl H), and δ 6.8 ppm (pyrrole H).
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HRMS: [M+H]<sup>+</sup> at m/z 348.1211 (calc. 348.1209).
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .
Comparative Analysis with Related Derivatives
The 2-fluorophenyl substitution in the target compound balances lipophilicity and steric effects, potentially optimizing target engagement compared to para-substituted analogs .
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